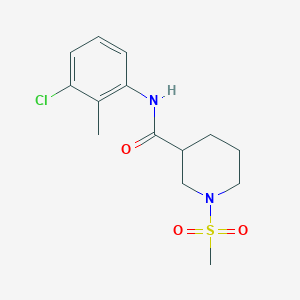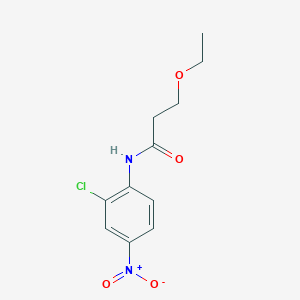
(3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol
Descripción general
Descripción
(3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound is structurally similar to a neurotoxin called MPP+, which is known to cause Parkinson's disease in humans. However, MPTP has been found to be a useful tool in studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
(3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol is metabolized in the brain to MPP+, which is taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial respiration, leading to the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by (3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This decrease in dopamine levels leads to the motor symptoms associated with the disease, such as tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol in lab experiments include its ability to selectively destroy dopaminergic neurons in animal models, which allows researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments for the disease. However, the use of (3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol in lab experiments is limited by its toxicity and potential for harm to research animals.
Direcciones Futuras
For research on (3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol include the development of new animal models for Parkinson's disease that more closely mimic the human disease, the identification of new drug targets for the treatment of Parkinson's disease, and the development of new treatments for the disease that are based on the mechanisms underlying (3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol-induced neurotoxicity. Additionally, further research is needed to better understand the biochemical and physiological effects of (3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol on the brain and to identify potential biomarkers for the disease.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol has been widely used as a research tool in the study of Parkinson's disease and other neurodegenerative disorders. It has been found to selectively destroy dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. This selective destruction of dopaminergic neurons in animal models has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments for the disease.
Propiedades
IUPAC Name |
[(3S,4S)-3-hydroxy-4-thiomorpholin-4-ylpyrrolidin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-21-13-4-2-12(3-5-13)16(20)18-10-14(15(19)11-18)17-6-8-22-9-7-17/h2-5,14-15,19H,6-11H2,1H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQAFNLVQXRVCB-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C(C2)O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(4-methoxybenzoyl)-4-(4-thiomorpholinyl)-3-pyrrolidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)
![6-methyl-5-{5-[1-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4192358.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192362.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4192368.png)
![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)

![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4192422.png)
![methyl 2-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4192425.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)